molecular formula C11H14BrNO B13171433 4-[4-(Bromomethyl)phenyl]morpholine

4-[4-(Bromomethyl)phenyl]morpholine

Cat. No.: B13171433
M. Wt: 256.14 g/mol
InChI Key: ZCEPSKGRHOVQCQ-UHFFFAOYSA-N
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Description

4-[4-(Bromomethyl)phenyl]morpholine is an organic compound with the molecular formula C11H14BrNO It is a brominated derivative of morpholine, featuring a bromomethyl group attached to a phenyl ring, which is further connected to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Bromomethyl)phenyl]morpholine typically involves the bromination of 4-methylphenylmorpholine. This can be achieved through the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Bromomethyl)phenyl]morpholine can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the morpholine ring and the phenyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions typically occur under mild conditions with solvents like dimethylformamide (DMF) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and thiols.

    Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.

    Reduction Products: Reduction can yield amines or alcohols.

Scientific Research Applications

4-[4-(Bromomethyl)phenyl]morpholine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Biological Studies: It is employed in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industrial Applications: The compound finds use in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[4-(Bromomethyl)phenyl]morpholine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Bromomethyl)phenyl]morpholine is unique due to the presence of the bromomethyl group, which provides a site for further functionalization and enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and pharmaceutical development.

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

4-[4-(bromomethyl)phenyl]morpholine

InChI

InChI=1S/C11H14BrNO/c12-9-10-1-3-11(4-2-10)13-5-7-14-8-6-13/h1-4H,5-9H2

InChI Key

ZCEPSKGRHOVQCQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)CBr

Origin of Product

United States

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